molecular formula C20H31NO2 B1615974 Metcaraphen CAS No. 561-79-5

Metcaraphen

Cat. No.: B1615974
CAS No.: 561-79-5
M. Wt: 317.5 g/mol
InChI Key: PZXHGLCYRMTHNF-UHFFFAOYSA-N
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Description

METCARAPHEN: is a chemical compound with the molecular formula C20H31NO2. It is known for its unique properties and applications in various scientific fields. The compound is characterized by its stability and reactivity, making it a valuable substance in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: METCARAPHEN can be synthesized through several methods. One common approach involves the reaction of specific precursors under controlled conditions. The synthesis typically requires the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process often involves multiple steps, including purification and isolation of the final product. The use of advanced technologies and equipment ensures high yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions: METCARAPHEN undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound is typically achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemistry: METCARAPHEN is widely used in organic synthesis as a building block for creating more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Biology: In biological research, this compound is used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it a useful tool for investigating cellular processes.

Medicine: this compound has potential therapeutic applications due to its biological activity. It is being explored as a candidate for drug development, particularly in the treatment of certain diseases.

Industry: In industrial applications, this compound is used as a precursor for the production of specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of METCARAPHEN involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Uniqueness of METCARAPHEN: this compound stands out due to its unique combination of stability and reactivity. Unlike some similar compounds, it does not contain heavy metals, making it safer for use in various applications. Additionally, its versatility in undergoing different chemical reactions enhances its value in research and industry.

Properties

IUPAC Name

2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO2/c1-5-21(6-2)13-14-23-19(22)20(11-7-8-12-20)18-10-9-16(3)17(4)15-18/h9-10,15H,5-8,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXHGLCYRMTHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204647
Record name Metcaraphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

561-79-5
Record name Metcaraphen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metcaraphen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METCARAPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00LX015OW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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